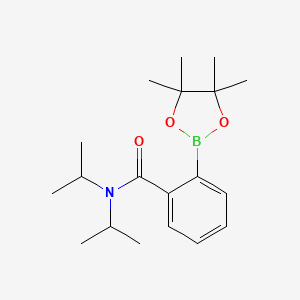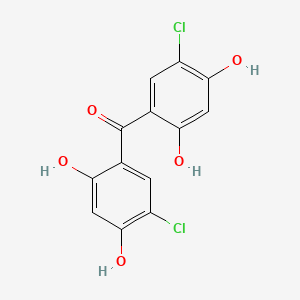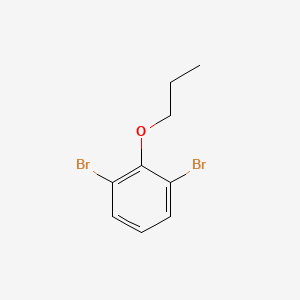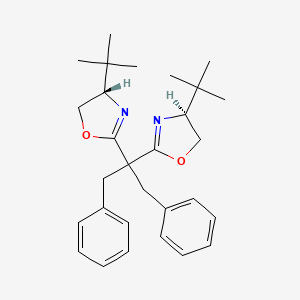
(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds like “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” typically consist of carbon atoms covalently bonded to hydrogen, with various functional groups attached. The “E” in the name indicates the geometry around the double bond, and “phenyl” refers to a particular arrangement of carbon atoms .
Synthesis Analysis
The synthesis of organic compounds often involves reactions such as addition, substitution, or elimination, and may require catalysts . The exact synthesis process for “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms and the types of bonds in the molecule.Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including redox reactions, acid-base reactions, and various types of organic reactions (e.g., addition, substitution, elimination). The specific reactions that “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” can undergo would depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental measurements .Wissenschaftliche Forschungsanwendungen
(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has been used as a substrate for the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other compounds. In addition, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has been used as a substrate for the enzyme cytochrome P450 3A4, which is involved in the metabolism of drugs and other compounds.
Wirkmechanismus
Target of Action
A related compound, a synthetic chalcone derivative, has been shown to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells . This suggests that 3-(2-Ethoxyphenyl)prop-2-en-1-ol may also target pathways involving ROS generation.
Mode of Action
Based on the related compound’s activity, it could potentially interact with its targets to induce ros generation, leading to apoptosis in cancer cells
Result of Action
If it acts similarly to the related compound, it may induce ros generation leading to apoptosis, specifically in cancer cells . This could potentially make it a candidate for antitumor therapies.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is soluble in many organic solvents. Additionally, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has been found to have a range of biochemical and physiological effects, which can be studied in laboratory experiments. However, there are some limitations to using (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% in laboratory experiments. It is not as widely available as other compounds, and it can be difficult to obtain in large quantities. Additionally, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% can be toxic in large doses, and should be handled with care.
Zukünftige Richtungen
The potential future directions for research involving (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% are numerous. One potential direction is to further study the biochemical and physiological effects of (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% in laboratory experiments. Additionally, further research could be done to identify new uses for (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%, such as in drug development or other applications. Another potential direction is to study the potential toxicity of (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%, as well as its potential interactions with other compounds. Finally, further research could be done to identify new methods of synthesis for (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%, as well as to identify new sources of the compound.
Synthesemethoden
(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% can be synthesized through a variety of methods. The most common method is the synthesis of (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% via aldol condensation reaction. In this reaction, two molecules of aldehyde react with one molecule of an alcohol to form a β-hydroxy-aldehyde product. The product is then heated in the presence of an acid catalyst to form the final product, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%. Other methods of synthesis can also be used, such as the reaction of 2-ethoxy-phenol with propylene oxide or the reaction of ethylene oxide with 2-ethoxy-phenol.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(2-ethoxyphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-8,12H,2,9H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVMDLZGQNBTNC-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)



